molecular formula C19H27N3O2 B2685876 N1-cyclopentyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946362-79-4

N1-cyclopentyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2685876
CAS RN: 946362-79-4
M. Wt: 329.444
InChI Key: YVOJSQSMRMSCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Cyclization Techniques : Studies illustrate the synthesis of heterocyclic compounds like pyridone, quinoline, and tetrahydroquinoline derivatives through cyclization reactions. These methods are foundational for creating complex molecules with potential pharmaceutical applications (Sakurai & Midorikawa, 1967).

Pharmacological Studies

  • Orexin Receptor Antagonism : Research indicates that compounds targeting orexin receptors can significantly affect sleep-wake regulation, demonstrating the importance of molecular design in developing new therapeutic agents for sleep disorders (Dugovic et al., 2009).

Synthetic Methodologies

  • Novel Synthetic Pathways : Investigations into novel synthetic routes for the preparation of tetrahydroisoquinoline derivatives highlight the versatility of these compounds in synthetic organic chemistry. Such studies pave the way for the development of new drugs and materials (Aghekyan et al., 2009).

Catalytic Reactions

  • Catalyzed Cyclization : The use of palladium catalysis in the synthesis of isoquinoline rings showcases the efficiency of transition metal-catalyzed reactions in constructing complex heterocyclic frameworks, which are crucial for pharmaceutical synthesis (Barr et al., 1983).

Antibiotic Discovery

  • Natural Product Isolation : The discovery of new natural products, such as tetrahydroquinoline derivatives from microbial sources, underlines the potential of these compounds in the search for new antibiotics, highlighting the importance of heterocyclic chemistry in drug discovery (Asolkar et al., 2004).

properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-22-12-4-5-15-13-14(8-9-17(15)22)10-11-20-18(23)19(24)21-16-6-2-3-7-16/h8-9,13,16H,2-7,10-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJSQSMRMSCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

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